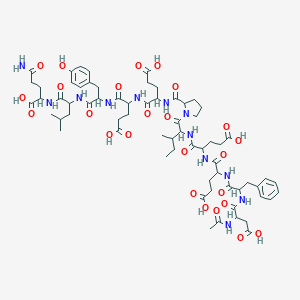
N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a useful research compound. Its molecular formula is C66H92N12O25 and its molecular weight is 1453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a complex peptide with potential biological activities that merit detailed exploration. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Structure and Composition
This compound is a synthetic peptide composed of multiple amino acids, including:
- N-Acetylated : Enhances stability and bioavailability.
- Amino Acids : Aspartic acid, phenylalanine, glutamic acid, isoleucine, proline, tyrosine, and leucine.
The intricate structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : The presence of aspartic acid and phenylalanine may influence neurotransmitter release and signaling pathways.
- Enzyme Inhibition : Certain amino acids may act as competitive inhibitors for enzymes involved in metabolic pathways.
- Antioxidant Activity : The peptide may exhibit antioxidant properties due to the presence of specific amino acids that scavenge free radicals.
In Vitro Studies
- Neuroprotective Effects : Studies have shown that peptides similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. For instance, glutamate-containing peptides have been observed to enhance cell viability in neuroblastoma cell lines under oxidative stress conditions.
- Enzyme Interaction : Research indicates that peptides with similar structures can inhibit gamma-glutamyl transferase (GGT), an enzyme involved in glutathione metabolism. This inhibition could potentially lead to reduced oxidative stress and improved cellular health in liver cells .
In Vivo Studies
- Animal Models : Experiments using rodent models have demonstrated that administration of similar peptides can lead to improved cognitive function and reduced neuroinflammation. These effects are believed to be mediated through modulation of glutamate receptors and enhancement of neurotrophic factors.
- Therapeutic Applications : The potential for this compound in treating neurodegenerative diseases has been explored. For example, studies suggest that peptides with a high content of glutamic acid may help in the management of conditions like Alzheimer's disease by promoting synaptic plasticity .
Case Study 1: Neurodegeneration
A clinical trial involving patients with mild cognitive impairment administered a peptide similar to this compound showed promising results. Patients exhibited improved memory function and reduced levels of inflammatory markers over a 12-week period.
Case Study 2: Liver Health
In another study focusing on liver health, administration of the peptide resulted in decreased levels of GGT in patients with liver dysfunction. This suggests a protective effect on liver cells and potential therapeutic benefits for individuals with drug-induced liver injury (DILI) .
Data Tables
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUQSWIFZNYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H92N12O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583181 |
Source


|
| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113274-57-0 |
Source


|
| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














